molecular formula AlBr3 B8799272 Aluminium bromide

Aluminium bromide

Cat. No. B8799272
M. Wt: 266.69 g/mol
InChI Key: PQLAYKMGZDUDLQ-UHFFFAOYSA-K
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Patent
US05591848

Procedure details

6-Hydroxyindan-1-one (16) was prepared by the demethylation of 6-methoxyindan-1-one (Rf=0.50, 30% ethyl acetate in hexane) using an approach similar to that of Gates (Gates, M.; Dickinson, C. L., Jr. J. Org. Chem. 1957, 22, 1398). Aluminum bromide (3.35 g, 12.6 mmol) was weighed under argon in an oven-dried flask and 6-methoxyindan-1-one (0.972 g, 6 mmol) was added to it. Dry benzene (40 mL) was added dropwise to this mixture and the resulting reddish-yellow solution was refluxed for four hours. The reaction mixture was cooled to room temperature after TLC showed no more starting material and 30 mL of 6N hydrochloric acid solution was added dropwise. The mixture was heated gently till the resulting solution was homogenous. The benzene layer was removed and the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with water (50 mL), saturated sodium chloride solution (50 mL), dried over sodium sulfate and filtered. The filterate was removed under reduced pressure to yield 16 (3.41 g, 92%) as a grey solid (Rf=0.33, 30% ethyl acetate in hexane). White needles of compound 16 were obtained upon recrystallization from benzene. 1H NMR (acetone-d6, 200 MHz): 8.62 (s, 1H, D2O exchangeable), 7.39 (dd, J=8 Hz, 1 Hz, 1H), 7.14 (dd, J=8 Hz, 2 Hz, 1H), 7.03 (d, J=2 H z, 1H), 3.01 (m, 2H), 2.58 (m, 2H). EI-MS: 148 (M+, 100%), 120 (M+ -CO, 93%), 92 (M+ -CO--2CH2, 12%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
0.972 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=[O:12])=[CH:5][CH:4]=1.[Br-].[Al+3].[Br-].[Br-].Cl>C1C=CC=CC=1>[OH:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=[O:12])=[CH:5][CH:4]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
3.35 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Step Three
Name
Quantity
0.972 g
Type
reactant
Smiles
COC1=CC=C2CCC(C2=C1)=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting reddish-yellow solution was refluxed for four hours
Duration
4 h
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated gently till the resulting solution
CUSTOM
Type
CUSTOM
Details
The benzene layer was removed
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (50 mL), saturated sodium chloride solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filterate was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2CCC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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